4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile is an organic compound that features a morpholine ring substituted with a 5-bromo-2-methylbenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile typically involves the reaction of 5-bromo-2-methylbenzoic acid with morpholine and a suitable nitrile source. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonitrile group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carbonitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-methylbenzoyl)piperidine-3-carbonitrile
- 4-(5-Bromo-2-methylbenzoyl)thiomorpholine-3-carbonitrile
- 4-(5-Bromo-2-methylbenzoyl)pyrrolidine-3-carbonitrile
Uniqueness
4-(5-Bromo-2-methylbenzoyl)morpholine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group. This combination of functional groups provides distinct chemical reactivity and potential applications compared to similar compounds. The morpholine ring also imparts unique properties, such as increased solubility and stability, which can be advantageous in various applications.
Properties
IUPAC Name |
4-(5-bromo-2-methylbenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-2-3-10(14)6-12(9)13(17)16-4-5-18-8-11(16)7-15/h2-3,6,11H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHXRLFSWFQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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